3-(3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol
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Overview
Description
3-(3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol is a complex organic compound with a unique structure characterized by a long chain of hexamethyl groups and a benzene ring with two hydroxyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol involves multiple steps. One common method includes the following steps:
Formation of the Hexamethyltetracosahexaenyl Chain: This step involves the synthesis of the hexamethyltetracosahexaenyl chain through a series of reactions, including alkylation and dehydrogenation.
Attachment to Benzene Ring: The hexamethyltetracosahexaenyl chain is then attached to a benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of Hydroxyl Groups: Finally, hydroxyl groups are introduced to the benzene ring through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
3-(3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
3-(3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol can be compared with other similar compounds, such as:
Squalene: A similar compound with a hexamethyltetracosahexaenyl chain but lacking the benzene ring and hydroxyl groups.
Farnesylfarnesol: Another related compound with a shorter chain and different functional groups.
Hexaprenylbenzoate: A compound with a similar structure but different functional groups on the benzene ring.
The uniqueness of this compound lies in its specific combination of a long hexamethyltetracosahexaenyl chain and a benzene ring with hydroxyl groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6917-52-8 |
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Molecular Formula |
C36H54O2 |
Molecular Weight |
518.8 g/mol |
IUPAC Name |
3-(3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)benzene-1,2-diol |
InChI |
InChI=1S/C36H54O2/c1-28(2)14-8-15-29(3)16-9-17-30(4)18-10-19-31(5)20-11-21-32(6)22-12-23-33(7)26-27-34-24-13-25-35(37)36(34)38/h13-14,16,18,20,22,24-26,37-38H,8-12,15,17,19,21,23,27H2,1-7H3 |
InChI Key |
LXZAKEGPNJYZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C |
Origin of Product |
United States |
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